2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
Description
The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic small molecule featuring a complex heterocyclic core. Its structure includes a pyrrolo-triazole scaffold substituted with a 4-ethylphenyl group at position 5 and a 3-fluorophenylacetamide moiety at position 1. The molecular formula is C₂₁H₁₉FN₅O₃, with a molecular weight of 415.41 g/mol (derived from structural analogs in ). The compound’s synthesis likely involves multi-step heterocyclization reactions, as inferred from similar synthetic routes for pyrrolo-triazole derivatives ().
The 3-fluorophenyl group enhances bioavailability by modulating lipophilicity and metabolic stability, while the ethylphenyl substituent may influence steric interactions in target binding.
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-2-12-6-8-15(9-7-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-14-5-3-4-13(21)10-14/h3-10,17-18H,2,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJMLHDWYJBVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 4-ethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a suitable catalyst.
Attachment of the N-(3-fluorophenyl)acetamide moiety: This can be accomplished through an amide coupling reaction using 3-fluoroaniline and acetic anhydride under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound’s heterocyclic core can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Substituent Effects
- Fluorine vs. Trifluoromethyl : The trifluoromethyl analog (Table 1, row 2) exhibits higher molecular weight and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), which may enhance membrane permeability but reduce solubility. The electron-withdrawing CF₃ group could stabilize negative charges in binding pockets, whereas the smaller F atom in the target compound minimizes steric hindrance.
- Ethylphenyl vs. However, the ethyl group in the target compound offers greater metabolic stability by resisting oxidative degradation.
Core Heterocycle Differences
- The target compound’s pyrrolo-triazole-dione core contrasts with the thiazolo-pyrimine-triazole system in the third analog. The latter’s sulfur atom and larger fused rings may confer distinct electronic properties and binding modes, albeit with increased synthetic complexity.
Biological Activity
The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.402 g/mol. Its structure features a pyrrolo[3,4-d][1,2,3]triazole core that is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F3N5O3 |
| Molecular Weight | 445.402 g/mol |
| IUPAC Name | 2-[5-(4-ethylphenyl)-4,6-dioxo-1H... |
| LogP | 5.093 |
| Hydrogen Bond Acceptors | 10 |
Antitumor Activity
Research has indicated that compounds with similar structural motifs to 2-[5-(4-ethylphenyl)-4,6-dioxo-1H... exhibit significant antitumor activity. A study by researchers highlighted the synthesis and evaluation of related pyrrolo[2,1-a]isoquinoline derivatives which demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and survival pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The presence of the triazole moiety is particularly relevant as triazoles are known to interact with various biological targets including kinases and phosphatases. Specific studies have shown that similar triazole-containing compounds effectively inhibit enzyme activity in vitro, suggesting a potential for therapeutic applications in diseases where these enzymes are dysregulated .
Antimicrobial Properties
In addition to antitumor activity, derivatives of this compound have also been assessed for antimicrobial properties. Studies have shown that certain modifications to the pyrrolo-triazole structure enhance activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : In a comparative study involving various pyrrolo derivatives, it was found that compounds similar to 2-[5-(4-ethylphenyl)-4,6-dioxo-1H... exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Enzyme Interaction : Another study explored the binding affinity of triazole derivatives to specific kinases involved in cancer signaling pathways. The results indicated that modifications in the side chains significantly influenced binding efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
